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Compound of Interest

Compound Name: Fluorescent red 610

Cat. No.: B12398381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of

fluorescent red quantum dots with an emission maximum centered around 610 nm, a spectral

region of significant interest for biological imaging and sensing applications. The focus of this

document is on the quantum yield and molar extinction coefficient, two critical parameters that

define the brightness and light-absorbing capacity of these nanoparticles. This guide will delve

into the experimental protocols for their determination and explore their application in biological

signaling pathways.

Core Photophysical Properties of Fluorescent Red
610 Quantum Dots
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical

properties, leading to size-tunable fluorescence emission. For red-emitting QDs, cadmium

selenide core with a zinc sulfide shell (CdSe/ZnS) is a common and well-characterized

composition. The precise emission wavelength is a function of the core size; larger quantum

dots emit at longer wavelengths, such as red.

The performance of a fluorophore is fundamentally determined by its quantum yield and

extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence

process, defined as the ratio of photons emitted to photons absorbed. The molar extinction

coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A
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high quantum yield and a large extinction coefficient are desirable for achieving a bright

fluorescent probe.

Quantitative Data Summary
The following table summarizes the key photophysical parameters for a representative

CdSe/ZnS quantum dot with an emission maximum at approximately 605-610 nm.

Property Value Unit Notes

Emission Maximum

(λ_em)
~610 nm

Varies with the precise

size of the CdSe core.

Excitation Maximum

(1st Exciton Peak)
~590 nm

This is the lowest

energy absorption

peak.

Quantum Yield (Φ) 0.78 ± 0.06 -

Measured for

CdSe/ZnS QDs with

an emission at 605

nm in decane.[1]

Molar Extinction

Coefficient (ε) at 1st

Exciton Peak

~1.5 x 10^5 M⁻¹cm⁻¹

Estimated for a ~4.0

nm diameter CdSe

QD. This value is size-

dependent.

Fluorescence Lifetime

(τ)
~26 ns

For CdSe/ZnS

nanocrystals emitting

near 600 nm.[1]

Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for the reliable

application of quantum dots. The following sections detail the standard experimental

methodologies.
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Determination of Fluorescence Quantum Yield (Relative
Method)
The relative method is a widely used technique that compares the fluorescence intensity of the

sample quantum dot to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

Spectrofluorometer

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Quantum dot sample in a suitable solvent (e.g., toluene or water)

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

Solvent for the standard

Procedure:

Prepare a series of dilute solutions of both the quantum dot sample and the standard. The

absorbance of these solutions at the excitation wavelength should be kept below 0.1 to

minimize inner filter effects.

Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen

excitation wavelength.

Measure the fluorescence emission spectra of all solutions using the same excitation

wavelength and instrument settings (e.g., slit widths).

Integrate the area under the emission curves for both the sample and the standard.

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² /

n_standard²)
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Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Determination of Molar Extinction Coefficient
The molar extinction coefficient can be determined by accurately knowing the concentration of

the quantum dots.

Materials and Equipment:

UV-Vis Spectrophotometer

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption

Spectroscopy (AAS)

Quartz cuvettes (1 cm path length)

Purified quantum dot sample

Procedure:

Prepare a purified, concentrated solution of the quantum dots.

Measure the UV-Vis absorption spectrum of the solution. Identify the wavelength of the first

excitonic peak and record the absorbance (A).

Determine the molar concentration of the constituent elements (e.g., Cd and Se) using ICP-

MS or AAS. This allows for the calculation of the molar concentration of the quantum dots,

assuming a known stoichiometry and size.

Calculate the molar extinction coefficient using the Beer-Lambert law:
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ε = A / (c * l)

Where:

ε is the molar extinction coefficient

A is the absorbance at a specific wavelength

c is the molar concentration of the quantum dots

l is the path length of the cuvette (typically 1 cm)

Alternatively, an empirical formula derived by Yu et al. can be used to estimate the extinction

coefficient based on the size of the CdSe quantum dots, which can be determined from the

position of the first excitonic absorption peak.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Quantum Dot
Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of

fluorescent quantum dots.
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Workflow for Quantum Dot Synthesis and Characterization.

Quantum Dot-Mediated FRET in a Caspase-3 Biosensor
Quantum dots are excellent donors in Förster Resonance Energy Transfer (FRET) due to their

broad absorption spectra and narrow, tunable emission. The following diagram illustrates a

FRET-based biosensor for caspase-3 activity, a key enzyme in apoptosis.[2]
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Quantum Dot FRET-based Caspase-3 Biosensor.

Cellular Uptake and Trafficking of Quantum Dots
Understanding the mechanism of quantum dot uptake by cells is crucial for their application in

drug delivery and cellular imaging. The following diagram outlines a common endocytic

pathway for quantum dots with a carboxylic acid surface coating.[3][4]
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Cellular Uptake Pathway of Carboxylated Quantum Dots.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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